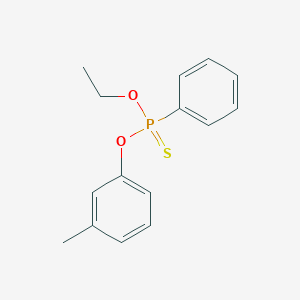
O-Ethyl O-(3-methylphenyl) phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl O-(3-methylphenyl) phenylphosphonothioate: is an organophosphorus compound known for its diverse applications, particularly in the field of agriculture as an insecticide. This compound is characterized by its unique structure, which includes an ethyl group, a 3-methylphenyl group, and a phenyl group attached to a phosphonothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl O-(3-methylphenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 3-methylphenol and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate can undergo oxidation reactions, leading to the formation of phosphonates.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides are commonly employed.
Major Products:
Oxidation: Formation of phosphonates.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted phosphonothioates.
Scientific Research Applications
Chemistry: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology and Medicine: In biological research, this compound is studied for its potential as an acetylcholinesterase inhibitor, which could have implications in the treatment of neurological disorders.
Industry: The primary industrial application is as an insecticide, where it is used to control pests in agricultural settings. Its effectiveness against a wide range of insects makes it a valuable tool in pest management.
Mechanism of Action
The primary mechanism of action of O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is through the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nerves, which ultimately results in the paralysis and death of the insect.
Comparison with Similar Compounds
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate:
O-Ethyl O-(2-methylphenyl) phenylphosphonothioate: Another isomer with slightly different properties due to the position of the methyl group.
Uniqueness: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl group in the 3-position can affect the compound’s interaction with enzymes and other biological targets, potentially leading to differences in efficacy and toxicity compared to its isomers.
Properties
CAS No. |
57856-15-2 |
|---|---|
Molecular Formula |
C15H17O2PS |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
ethoxy-(3-methylphenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17O2PS/c1-3-16-18(19,15-10-5-4-6-11-15)17-14-9-7-8-13(2)12-14/h4-12H,3H2,1-2H3 |
InChI Key |
UIHRNYCHHPMITK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)

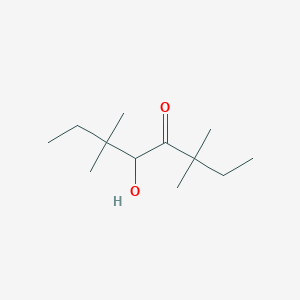
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
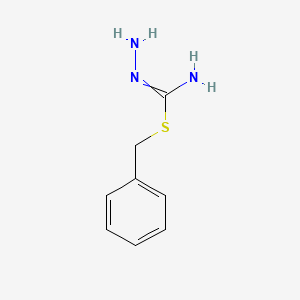
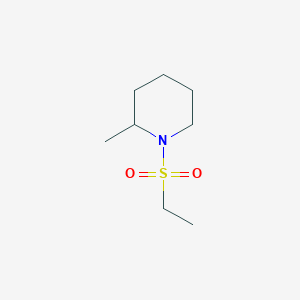
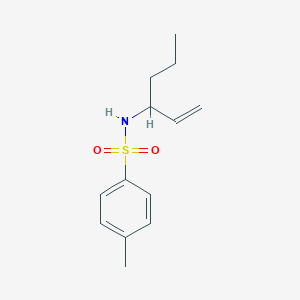
![1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14628846.png)
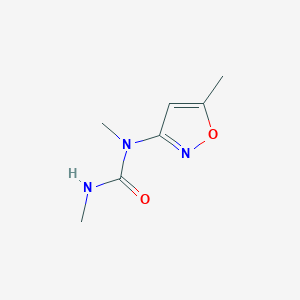
![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)

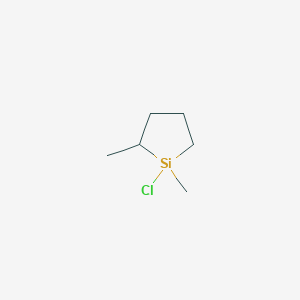
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
